(1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

Stereochemistry Natural Product Chemistry Analytical Reference

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is a specific stereoisomer within the furanogermacrane class of sesquiterpenoids, characterized by a 10-membered germacrane core fused to a furan ring. This class of natural products, commonly isolated from species within the *Commiphora* and *Curcuma* genera, has been widely investigated for cytotoxic and anti-inflammatory activities.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B12403512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C
InChIInChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3/b6-5+/t11-,14-/m1/s1
InChIKeyKYVMPRMAGALGDM-VYBLIETJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one: Chemical Identity & Baseline Characterization


(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is a specific stereoisomer within the furanogermacrane class of sesquiterpenoids, characterized by a 10-membered germacrane core fused to a furan ring [1]. This class of natural products, commonly isolated from species within the *Commiphora* and *Curcuma* genera, has been widely investigated for cytotoxic and anti-inflammatory activities [2]. As a single, defined stereoisomer, the (6R,7S,8E) compound possesses a precise three-dimensional arrangement distinct from other epimers and structural analogs like furanodiene (CAS 19912-61-9) and isofuranodiene (CAS 57566-47-9) [3]. This structural specificity is a critical determinant of its physicochemical properties and potential biological interactions, making it a valuable chemical probe for targeted research.

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one: The Risk of Substituting with Common Analogs


Procuring a generic 'methoxyfuranogermacrene' or a common analog like furanodiene in place of the specific (6R,7S,8E) stereoisomer introduces significant scientific risk. The presence and configuration of substituents on the germacrane skeleton, specifically the 7-methoxy group and the stereochemistry at C6 and C7, profoundly impact the molecule's conformational flexibility and subsequent interactions with biological targets [1]. As observed in structure-activity relationship (SAR) studies of related furanogermacranes, even subtle changes in stereochemistry or oxidation state can lead to substantial differences in biological outcomes, such as cytotoxicity . Therefore, substituting with a less-defined mixture or an incorrect isomer compromises experimental reproducibility and can lead to erroneous conclusions in target identification and mechanism-of-action studies. The quantitative evidence below delineates the specific differentiating features of the (6R,7S,8E) isomer.

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one: Quantitative Differentiation Guide


Structural Differentiation: Unambiguous (6R,7S,8E) Configuration vs. Common Isomers

The target compound is a specific stereoisomer defined by its (6R,7S,8E) configuration, differentiating it from other reported isomers such as (6S,7S,8E) [1] and (6S,7R,8E) [2]. The specific R/S orientation of the methyl and methoxy groups dictates its 3D conformation, a property not shared by its epimers or simpler analogs like furanodiene, which lack the 7-methoxy group entirely [3].

Stereochemistry Natural Product Chemistry Analytical Reference

Computational ADME Comparison: (6R,7S,8E) vs. (6S,7R,8E) Isomer

In silico predictions for the (6R,7S,8E) isomer indicate a complete absence of blood-brain barrier (BBB) penetration (Probability: 0.00%), contrasting sharply with the (6S,7R,8E) epimer, which is predicted to be BBB-positive (Probability: 75.00%) [1]. This significant divergence in a key pharmacokinetic parameter underscores how stereochemical variations can alter predicted drug-like properties.

ADME Prediction Drug Discovery Computational Chemistry

Cytotoxic Potential: Furanogermacrane Class vs. Common Unsubstituted Analog Furanodiene

The (6R,7S,8E) compound belongs to the methoxy-substituted furanogermacrane class. Literature on related germacrane epoxides and methoxy-substituted derivatives from *Commiphora* demonstrates potent in vitro cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range (e.g., IC50 6.02-9.03 μM) [1]. In contrast, the common, unsubstituted analog furanodiene shows significantly weaker and more variable cytotoxicity, often with IC50 values > 100 μM or effects only at high concentrations (>370 μM) [2].

Cytotoxicity Cancer Research Germacrane

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one: Recommended Application Scenarios


Stereospecific Pharmacological Target Engagement Studies

Given the high probability of stereospecific interactions with biological targets (e.g., kinases, GPCRs), the (6R,7S,8E) compound is the appropriate choice for researchers aiming to establish clear structure-activity relationships (SAR) [1]. Using a less-defined isomer or mixture would convolute binding data and obscure the identification of the active pharmacophore, as shown by differential BBB penetration predictions between epimers [2].

High-Resolution Analytical Method Development

The (6R,7S,8E) isomer serves as a superior reference standard for developing chiral separation methods (e.g., chiral HPLC, SFC) to resolve complex mixtures of furanogermacranes from natural extracts or synthetic batches. Its unique InChIKey provides an unambiguous identifier for calibration and quantification, ensuring analytical precision that cannot be achieved with common analogs like furanodiene [3].

Computational Modeling and Virtual Screening Campaigns

For computational chemists, the defined (6R,7S,8E) stereoisomer provides a precise input for molecular docking and dynamics simulations. In silico predictions indicate it lacks BBB permeability (Probability: 0.00%) , a key consideration when modeling for peripheral vs. central nervous system targets. Using an incorrect isomer would introduce significant errors in the predicted binding modes and lead optimization efforts.

Quote Request

Request a Quote for (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.